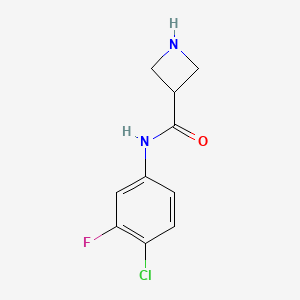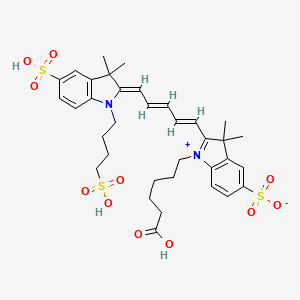
Cy5 acid(tri so3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5 acid(tri so3) is a cyanine dye known for its far-red fluorescence properties. It is widely used in various scientific fields due to its high extinction coefficient, bright fluorescence, and pH insensitivity. This compound is particularly valuable in biomedical imaging, especially for tumor diagnosis and tracing specific substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy5 acid(tri so3) typically involves the condensation of a quaternary ammonium salt with a cyanine dye precursor. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired cyanine dye .
Industrial Production Methods
Industrial production of Cy5 acid(tri so3) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Cy5 acid(tri so3) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced dye species.
Substitution: The dye can undergo substitution reactions where functional groups on the dye molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized dye species with altered fluorescence properties.
Reduction: Reduced dye species with different absorption and emission spectra.
Substitution: Substituted dye molecules with modified functional groups.
Applications De Recherche Scientifique
Cy5 acid(tri so3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Utilized in diagnostic imaging, particularly for tumor detection and monitoring.
Industry: Applied in the development of fluorescent sensors and imaging devices
Mécanisme D'action
The mechanism of action of Cy5 acid(tri so3) involves its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This property is due to the presence of a polymethine chain in the dye molecule, which allows for efficient energy transfer. The dye interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, enabling it to bind to specific biomolecules and emit fluorescence upon excitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy3: Another cyanine dye with shorter wavelength emission.
Cy5.5: A derivative of Cy5 with slightly different spectral properties.
Uniqueness
Cy5 acid(tri so3) is unique due to its high fluorescence quantum yield, stability under various conditions, and low tissue absorption and scattering rates. These properties make it particularly suitable for in vivo imaging and other applications where high sensitivity and specificity are required .
Propriétés
Formule moléculaire |
C35H44N2O11S3 |
|---|---|
Poids moléculaire |
764.9 g/mol |
Nom IUPAC |
1-(5-carboxypentyl)-2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C35H44N2O11S3/c1-34(2)27-23-25(50(43,44)45)16-18-29(27)36(20-10-6-9-15-33(38)39)31(34)13-7-5-8-14-32-35(3,4)28-24-26(51(46,47)48)17-19-30(28)37(32)21-11-12-22-49(40,41)42/h5,7-8,13-14,16-19,23-24H,6,9-12,15,20-22H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47,48) |
Clé InChI |
VWVHCEJBOVTQFP-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride](/img/structure/B15091469.png)
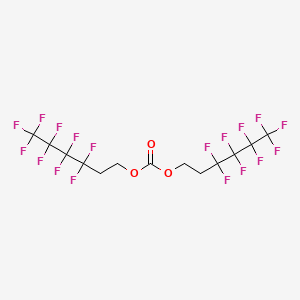
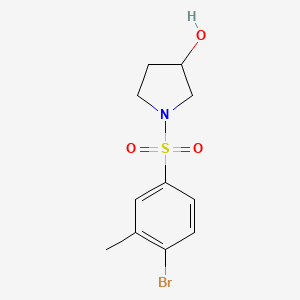
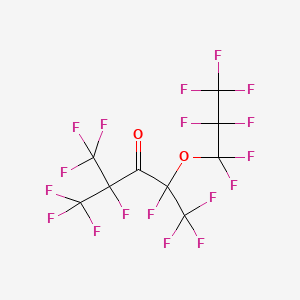
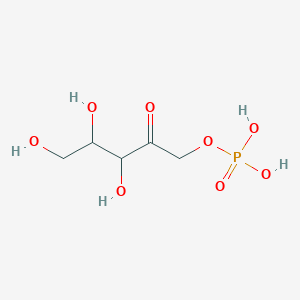

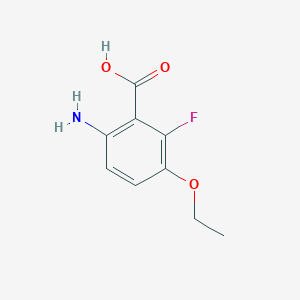
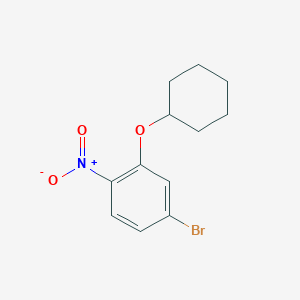
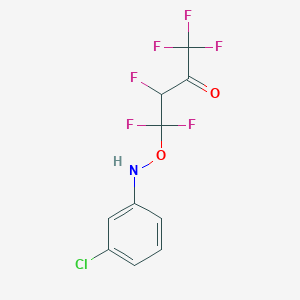
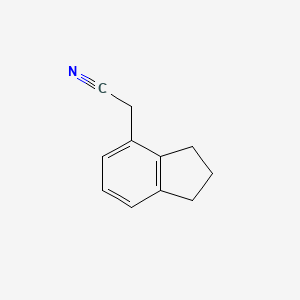
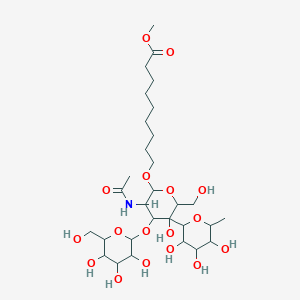
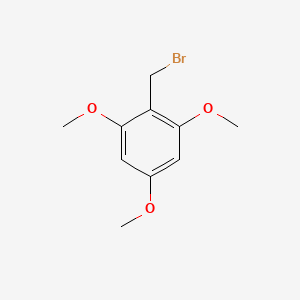
![2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid](/img/structure/B15091545.png)
